molecular formula C17H16ClN3O3 B2894547 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)picolinamide CAS No. 2034457-31-1

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)picolinamide

Cat. No.: B2894547
CAS No.: 2034457-31-1
M. Wt: 345.78
InChI Key: WOVHTMFIQKEIEF-UHFFFAOYSA-N
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Description

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)picolinamide is a complex organic compound with a unique structure involving multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)picolinamide generally involves a multi-step process. The initial step often includes the formation of the oxazepine ring structure followed by chlorination and subsequent functional group modifications to introduce the picolinamide moiety. Typical reaction conditions involve the use of organic solvents, specific temperature control, and the presence of catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound might be scaled up using batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction parameters such as concentration, temperature, and reaction time is crucial to enhance efficiency and minimize by-products. Additionally, purification processes such as crystallization, filtration, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)picolinamide undergoes various chemical reactions including:

  • Oxidation: : Introduction of oxygen atoms to the compound, often using oxidizing agents.

  • Reduction: : Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents.

  • Substitution: : Replacement of one functional group with another, involving nucleophilic or electrophilic reagents.

Common Reagents and Conditions

  • Oxidation: : Reagents such as hydrogen peroxide, permanganate, or chromium trioxide under controlled acidic or basic conditions.

  • Reduction: : Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.

  • Substitution: : Halogenated solvents, acids, or bases depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions typically include modified versions of the original compound with new functional groups or alterations in the existing ones, leading to derivatives with potentially diverse biological activities.

Scientific Research Applications

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)picolinamide has been explored in several research domains:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : Investigated for its interactions with various biomolecules and potential bioactive properties.

  • Medicine: : Examined for its therapeutic potential in treating diseases due to its unique molecular structure.

  • Industry: : Utilized in the development of novel materials and compounds with specific chemical properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets within biological systems. These interactions often involve binding to specific enzymes or receptors, leading to alterations in cellular pathways and processes. The exact mechanism of action may vary depending on the specific biological context and target molecules involved.

Comparison with Similar Compounds

When comparing N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)picolinamide with similar compounds, the unique structural features, such as the oxazepine ring and picolinamide moiety, highlight its distinctiveness. Similar compounds might include other oxazepine derivatives or molecules containing picolinamide groups, but the specific combination and arrangement of these groups in this compound confer unique properties and reactivity.

Properties

IUPAC Name

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3/c18-13-4-5-15-12(9-13)10-21(16(22)11-24-15)8-7-20-17(23)14-3-1-2-6-19-14/h1-6,9H,7-8,10-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVHTMFIQKEIEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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